1-(1-Cyclopropyl-1H-pyrrol-2-yl)ethanone
Description
1-(1-Cyclopropyl-1H-pyrrol-2-yl)ethanone is a heterocyclic ketone featuring a pyrrole ring substituted with a cyclopropyl group at the N1 position and an acetyl group at the C2 position. Its molecular formula is C₉H₁₁NO (molecular weight: 149.19 g/mol).
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(1-cyclopropylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-3-2-6-10(9)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
PSKMQFHVXABWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-1H-pyrrol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-acetylpyrrole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Reduction Reactions
The ethanone group undergoes reduction under standard conditions. Key pathways include:
Nucleophilic Additions
The carbonyl group participates in nucleophilic attacks:
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring’s aromaticity allows electrophilic substitution, though the ethanone group deactivates the ring:
Note : The cyclopropyl group’s electron-donating effect may slightly activate adjacent positions, but steric hindrance limits reactivity.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring is susceptible to ring-opening under specific conditions:
Condensation and Cyclization Reactions
The ethanone group facilitates condensations:
Oxidation Reactions
While ketones are generally oxidation-resistant, the α-carbon can be targeted:
Photochemical Reactions
The cyclopropane ring may undergo [2+2] photocycloaddition:
| Reaction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| UV-Induced Dimerization | UV light (254 nm) in hexane | Dimeric cyclobutane adducts | Stereochemistry depends on substituents . |
Key Research Insights
-
Structural Influence : The cyclopropyl group enhances steric hindrance, limiting reactivity at the pyrrole nitrogen. Computational studies suggest its electron-donating nature marginally increases ring electron density .
-
Comparative Reactivity : Compared to 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone, the cyclopropyl analog exhibits slower electrophilic substitution due to reduced ring activation .
Scientific Research Applications
Chemistry
1-(1-Cyclopropyl-1H-pyrrol-2-yl)ethanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
Biology
The compound has potential applications in biological research:
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, making it valuable for studies aimed at understanding enzyme mechanisms and developing therapeutic agents.
- Ligand Binding Studies : Its ability to bind to various biological receptors allows researchers to explore its interactions within biological systems.
Industry
In industrial applications, this compound can be utilized in producing specialty chemicals and materials with unique properties. Its versatility makes it a candidate for developing new materials in various sectors, including pharmaceuticals and agrochemicals.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the pyrrole ring can enhance binding affinity, leading to more effective enzyme inhibition .
Case Study 2: Ligand Development
In ligand binding studies, this compound has been used to explore interactions with G-protein coupled receptors (GPCRs). These studies aim to understand how structural variations affect receptor binding and downstream signaling pathways .
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclopropyl and pyrrole rings play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for 1-(1-cyclopropyl-1H-pyrrol-2-yl)ethanone and related compounds:
Electronic and Steric Effects
- Cyclopropyl vs. Methyl Substitution: The cyclopropyl group at N1 introduces significant ring strain and steric hindrance compared to the methyl group in 1-(1-methyl-1H-pyrrol-2-yl)ethanone. This strain may enhance reactivity in nucleophilic or electrophilic reactions .
- Electron-Donating Effects: The pyrrole ring’s electron-rich nature facilitates electrophilic substitution. Substituents like cyclopropyl (a weak electron donor via conjugation) may alter regioselectivity compared to methyl or hydrogen substituents .
Physicochemical Properties
- Ionization Energy: 1-(1H-pyrrol-2-yl)ethanone has an ionization energy of 8.72 eV , while data for the cyclopropyl analog is unavailable in the provided evidence.
- Melting Points: Limited data exists for the cyclopropyl derivative, but 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (a structurally distinct analog) melts at 104–106°C , suggesting that bulky substituents increase melting points.
Biological Activity
1-(1-Cyclopropyl-1H-pyrrol-2-yl)ethanone is a compound of interest within medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11NO
- Molecular Weight : 163.19 g/mol
- IUPAC Name : this compound
- CAS Number : 86258721
Antimicrobial Properties
Research indicates that compounds containing pyrrole structures, such as this compound, exhibit significant antibacterial and antifungal activities. A study evaluating various pyrrole derivatives showed that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0195 |
| This compound | E. coli | 0.0048 |
The mechanism of action for this compound likely involves its ability to interact with bacterial cell membranes or specific enzymes essential for bacterial survival. Pyrrole derivatives are known to disrupt cellular processes by inhibiting enzyme activities or altering membrane permeability, leading to cell death .
Study on Antibacterial Activity
A recent study focused on the synthesis and biological evaluation of various pyrrole derivatives, including this compound. The study reported that this compound exhibited substantial antibacterial effects against multiple strains, suggesting its potential as a lead compound for further development in antibiotic therapy .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to key bacterial enzymes. These studies indicated strong interactions with target sites, supporting the observed biological activity .
Q & A
Q. How to determine thermodynamic properties like ΔfusH and ΔsubH?
- Answer : Use differential scanning calorimetry (DSC) for ΔfusH (e.g., 14.08 kJ/mol at 363 K) and Knudsen effusion for ΔsubH (81.30 ± 1.00 kJ/mol at 285 K). Validate results via van’t Hoff analysis of vapor pressure data. Account for polymorphism by comparing DSC thermograms of multiple crystalline batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
